REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Br:5][C:6]1[C:7]([O:17][CH3:18])=[C:8]([C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)[C:9]([OH:11])=O.C1(C)C=CC=CC=1.[NH2:26][CH2:27][CH:28]1[CH2:32][CH2:31][CH2:30][N:29]1[CH2:33][CH3:34]>C(C(C)=O)C.C(OCC)C>[ClH:3].[CH2:33]([N:29]1[CH2:30][CH2:31][CH2:32][CH:28]1[CH2:27][NH:26][C:9](=[O:11])[C:8]1[C:12]([O:15][CH3:16])=[CH:13][CH:14]=[C:6]([Br:5])[C:7]=1[O:17][CH3:18])[CH3:34] |f:6.7|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=CC1)OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9.23 g
|
Type
|
reactant
|
Smiles
|
NCC1N(CCC1)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated on a steam bath for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent and excess thionyl chloride is evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 50 ml of dry methyl ethyl ketone
|
Type
|
ADDITION
|
Details
|
The solution is added dropwise
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
The obtained precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from ethanol-isopropyl ether
|
Type
|
CUSTOM
|
Details
|
Yield: 21.0 g, m.p. 182°-84° C. (first recrystallization)
|
Type
|
CUSTOM
|
Details
|
m.p. 184°-85° C. (second recrystallization)
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC=C1OC)Br)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Br:5][C:6]1[C:7]([O:17][CH3:18])=[C:8]([C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)[C:9]([OH:11])=O.C1(C)C=CC=CC=1.[NH2:26][CH2:27][CH:28]1[CH2:32][CH2:31][CH2:30][N:29]1[CH2:33][CH3:34]>C(C(C)=O)C.C(OCC)C>[ClH:3].[CH2:33]([N:29]1[CH2:30][CH2:31][CH2:32][CH:28]1[CH2:27][NH:26][C:9](=[O:11])[C:8]1[C:12]([O:15][CH3:16])=[CH:13][CH:14]=[C:6]([Br:5])[C:7]=1[O:17][CH3:18])[CH3:34] |f:6.7|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=CC1)OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9.23 g
|
Type
|
reactant
|
Smiles
|
NCC1N(CCC1)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated on a steam bath for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent and excess thionyl chloride is evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 50 ml of dry methyl ethyl ketone
|
Type
|
ADDITION
|
Details
|
The solution is added dropwise
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
The obtained precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from ethanol-isopropyl ether
|
Type
|
CUSTOM
|
Details
|
Yield: 21.0 g, m.p. 182°-84° C. (first recrystallization)
|
Type
|
CUSTOM
|
Details
|
m.p. 184°-85° C. (second recrystallization)
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC=C1OC)Br)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |